Rhodamine 800

Content Navigation

- 1. General Information

- 2. Rhodamine 800 (CAS 101027-54-7): Procurement Baseline for Near-Infrared Fluorescence and Dual-Modality Probes

- 3. The Limitations of Standard NIR and Mitochondrial Dyes in Deep-Tissue and Multiplexed Assays

- 4. Quantitative Evidence: Why Rhodamine 800 Outperforms Standard Probes in Specialized Applications

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

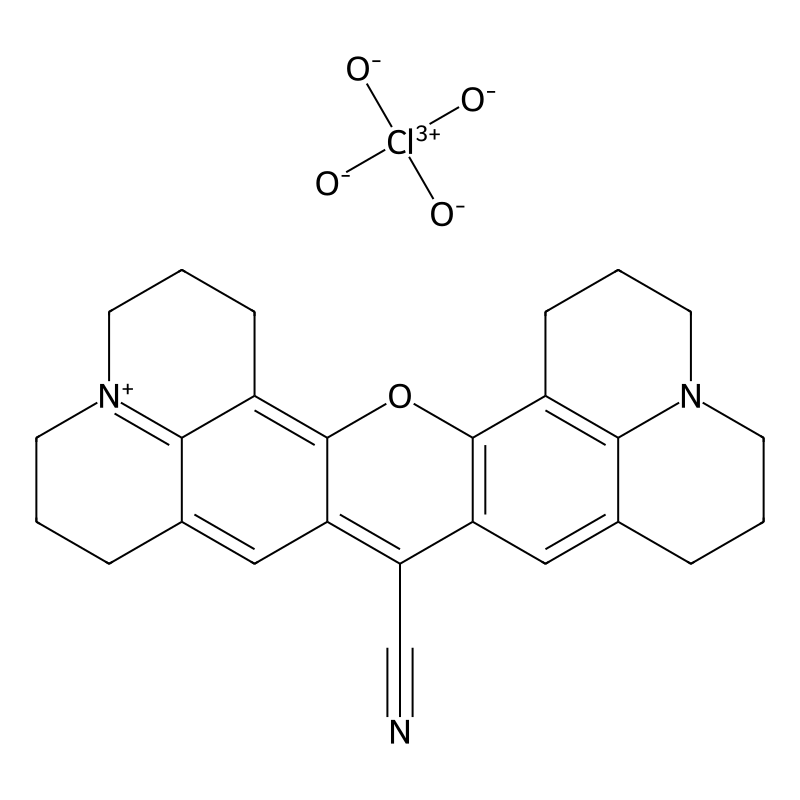

Rhodamine 800 (Rh800) is a lipophilic, cationic near-infrared (NIR) fluorescent dye characterized by an excitation maximum near 680 nm and an emission peak around 710 nm [1]. Unlike standard visible-range rhodamines, its rigidized xanthene core shifts its spectral properties into the NIR window, enabling deep-tissue optical penetration with minimal autofluorescence. In procurement and assay design, Rh800 is primarily selected for its high quantum yield relative to other NIR organic dyes, its inherent mitochondrial targeting ability driven by its lipophilic cationic structure, and its unique conjugated nitrile moiety that supports advanced Raman-fluorescence dual-modality imaging [2].

Research Fit

References

- [1] K. Kudo et al., 'Rhodamine 800 as a probe of energization of cells and tissues in the near-infrared region: a study with isolated rat liver mitochondria and hepatocytes', Journal of Biochemistry, 121(1), 29-37 (1997).

- [2] C. Xiong et al., 'Stimulated Raman Excited Fluorescence Spectroscopy and Imaging', Nature Photonics, 13, 412-417 (2019).

Substituting Rhodamine 800 with generic NIR dyes like Indocyanine Green (ICG) or standard mitochondrial probes like JC-1 compromises assay integrity in demanding applications [1]. ICG, while operating in a similar spectral window, is anionic, lacks mitochondrial tropism, and suffers from rapid photobleaching and low aqueous quantum yield, making it unsuitable for sustained intracellular tracking. Conversely, while JC-1 and TMRE are excellent mitochondrial membrane potential sensors, their visible-wavelength emission restricts them to superficial cellular layers due to severe light scattering and inner-filter effects in thick tissues [2]. Furthermore, typical deep-red cyanines (e.g., Cy5.5) lack the specific Raman-active nitrile bond present in Rh800, preventing their use in background-free Stimulated Raman Excited Fluorescence (SREF) multiplexing.

Substitution Risk

References

- [1] A. L. Antaris et al., 'Correlating Molecular Character of NIR Imaging Agents with Tissue-Specific Uptake', Journal of Medicinal Chemistry, 58(20), 8128-8135 (2015).

- [2] O. Jilkina et al., 'Interaction of a mitochondrial membrane potential-sensitive dye, rhodamine 800, with rat mitochondria, cells, and perfused hearts', Journal of Biomedical Optics, 11(1), 014009 (2006).

NIR Window Penetration for Whole-Organ Mitochondrial Assays

In whole-organ perfusion models (e.g., Langendorff-perfused hearts), visible-range mitochondrial dyes like JC-1 suffer from severe signal attenuation. Rh800, functioning as a potentiometric probe, exhibits a >75% fluorescence decrease upon uptake into energized mitochondria. Its NIR emission (710-720 nm) allows for orthogonal-mode tissue penetration of approximately 1 cm, completely bypassing the inner-filter effects that restrict visible dyes to superficial layers [1].

| Evidence Dimension | Optical tissue penetration depth for mitochondrial sensing |

| Target Compound Data | ~1 cm penetration (NIR emission at 710-720 nm) |

| Comparator Or Baseline | JC-1 / TMRE (Visible range emission <600 nm, limited to superficial layers) |

| Quantified Difference | Order-of-magnitude increase in usable imaging depth in thick tissue |

| Conditions | Langendorff-perfused intact rat hearts |

Enables researchers to quantify mitochondrial energization in intact organs or thick tissue slices without physical sectioning.

Superior Quantum Yield for Sustained NIR Tracking

While Indocyanine Green (ICG) is a ubiquitous NIR dye, its utility in high-resolution microscopy is limited by a low aqueous quantum yield (<4%) and rapid photobleaching. Rh800 demonstrates a significantly higher quantum yield (up to ~28% in standard reference solvents) and robust photostability [1]. This structural rigidity prevents the rapid non-radiative decay pathways that plague ICG, ensuring reliable signal quantification over extended imaging sessions [2].

| Evidence Dimension | Fluorescence Quantum Yield (QY) |

| Target Compound Data | Up to ~28% (solvent/lipid dependent) |

| Comparator Or Baseline | Indocyanine Green (ICG) (<4% in aqueous media) |

| Quantified Difference | >7-fold higher baseline quantum yield |

| Conditions | Standard solvent/lipid vesicle environments |

Ensures reliable, long-term tracking and higher signal-to-noise ratios in quantitative fluorescence microscopy compared to standard FDA-approved ICG.

Unique Nitrile Raman Signature for SREF Multiplexing

For highly multiplexed imaging, overlapping fluorescence emission spectra limit the number of usable probes. Rh800 possesses a conjugated nitrile (C≡N) moiety that produces a distinct, sharp Raman peak at 2236 cm⁻¹, located in the cellular 'silent region' [1]. When compared to standard deep-red dyes like Cy5.5 or ATTO 740, Rh800 can be selectively excited via Stimulated Raman Excited Fluorescence (SREF) exactly at this vibrational frequency, allowing background-free detection even in the presence of spectrally identical fluorophores [2].

| Evidence Dimension | SREF Vibrational Signature |

| Target Compound Data | Distinct Raman peak at 2236 cm⁻¹ (C≡N stretch) |

| Comparator Or Baseline | Cy5.5 / ATTO 740 (Lacks 2236 cm⁻¹ nitrile signature) |

| Quantified Difference | Absolute presence vs. absence of the 2236 cm⁻¹ SREF multiplexing channel |

| Conditions | Stimulated Raman Excited Fluorescence (SREF) microscopy |

Allows buyers to use Rh800 as a dual-modality probe, unlocking an extra multiplexing channel without requiring a new fluorescence emission band.

Deep-Tissue Mitochondrial Bioenergetics

Because of its lipophilic cationic nature and NIR emission, Rh800 is the probe of choice for evaluating mitochondrial membrane potential in thick tissue preparations, such as intact perfused hearts or brain slices, where standard visible dyes (JC-1, TMRE) fail due to severe light scattering [1].

High-Resolution NIR Intracellular Tracking

Due to its superior quantum yield and photostability compared to ICG, Rh800 is highly suitable for long-term single-molecule tracking and super-resolution microscopy in the near-infrared window, ensuring sustained signal integrity over extended laser exposure [2].

Stimulated Raman Excited Fluorescence (SREF) Multiplexing

Leveraging its distinct 2236 cm⁻¹ nitrile Raman peak, Rh800 is ideal for SREF microscopy. It allows researchers to bypass the optical crowding of standard fluorescence channels, enabling ultra-multiplexed imaging in complex cellular environments without spectral overlap with standard cyanines [3].

Application Fit

References

- [1] O. Jilkina et al., 'Interaction of a mitochondrial membrane potential-sensitive dye, rhodamine 800, with rat mitochondria, cells, and perfused hearts', Journal of Biomedical Optics, 11(1), 014009 (2006).

- [2] A. L. Antaris et al., 'Correlating Molecular Character of NIR Imaging Agents with Tissue-Specific Uptake', Journal of Medicinal Chemistry, 58(20), 8128-8135 (2015).

- [3] C. Xiong et al., 'Stimulated Raman Excited Fluorescence Spectroscopy and Imaging', Nature Photonics, 13, 412-417 (2019).

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Oxidizer;Irritant

Other CAS

Explore Compound Types